molecular formula C9H7ClO B1348508 1-Chloro-2-(prop-2-yn-1-yloxy)benzene CAS No. 17061-92-6

1-Chloro-2-(prop-2-yn-1-yloxy)benzene

Cat. No. B1348508
CAS RN: 17061-92-6
M. Wt: 166.6 g/mol
InChI Key: CPJYMVHZHGCWOU-UHFFFAOYSA-N
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Description

1-Chloro-2-(prop-2-yn-1-yloxy)benzene, also known as 2-chloro-1-propenylbenzene, is a synthetic organic compound with a wide range of applications in the scientific and industrial research fields. This compound is a versatile reagent due to its ability to react with a variety of functional groups and its relatively low toxicity, making it an attractive choice for a variety of research purposes.

Scientific Research Applications

Synthesis and Crystallography

1-Chloro-2-(prop-2-yn-1-yloxy)benzene and its derivatives are integral in synthesizing various heterocyclic systems. For example, they are used in the synthesis of 3-(Prop-2-yn-1-yloxy)phthalonitrile, a compound where the 14 non-H atoms are approximately coplanar, demonstrating interesting crystallographic properties (Chin et al., 2013). Similarly, 1-[3-Methoxy-4-(prop-2-yn-1-yloxy)phenyl]ethanone is another compound where the methoxy and prop-2-ynyloxy groups are nearly coplanar with the attached benzene ring, showcasing unique crystal structure characteristics (Chun-Hua Zhang et al., 2010).

Biological Evaluation and Synthesis of Heterocyclic Systems

The compound plays a role in the biological evaluation of new heterocyclic systems. In a study, it was used to synthesize derivatives from eugenol, resulting in compounds with significant cytotoxicity against various cancer cell lines (Abdelmaoujoud Taia et al., 2020).

Antibacterial and Antiurease Activities

1-Chloro-2-(prop-2-yn-1-yloxy)benzene derivatives have also been synthesized for biological evaluations. These compounds, like 4-bromo-2-chloro-1-(prop-2-ynyloxy)benzene, showed potent antibacterial and antiurease activities, indicating their potential in medical and pharmaceutical applications (Tannaza Batool et al., 2014).

Molecular Structure Analysis

In another study, the compound's derivatives were analyzed for their molecular structure. For instance, 3-Meth­oxy-4-(prop-2-yn-1-yl­oxy)benzaldehyde demonstrated how molecules are linked by a pair of C—H⋯O hydrogen bonds, forming inversion dimers with an R22(12) ring motif (Tamilarasu Ezhilarasu et al., 2016).

Catalysis and Synthesis

The compound is also significant in catalysis and synthesis processes. A study on the regioselective formation of 2-(benzoyloxy)propene from propyne and benzoic acid highlights its importance in catalytic reactions under mild conditions, showcasing its potential in industrial chemistry applications (C. Bianchini et al., 1990).

Environmental Applications

Furthermore, it is used in environmentally benign applications, such as in a TEMPO-catalyzed alcohol oxidation system, indicating its role in sustainable chemical processes (Xiao‐Qiang Li et al., 2009).

properties

IUPAC Name

1-chloro-2-prop-2-ynoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClO/c1-2-7-11-9-6-4-3-5-8(9)10/h1,3-6H,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPJYMVHZHGCWOU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCOC1=CC=CC=C1Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80333984
Record name 1-chloro-2-(prop-2-yn-1-yloxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80333984
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Chloro-2-(prop-2-yn-1-yloxy)benzene

CAS RN

17061-92-6
Record name 1-chloro-2-(prop-2-yn-1-yloxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80333984
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
MH Shaikh, DD Subhedar, SV Akolkar… - Polycyclic Aromatic …, 2022 - Taylor & Francis
In search of new active molecules, a small focused library of tetrazoloquinoline-based 1,2,3-triazoles has been efficiently prepared via click chemistry approach. Several derivatives …
Number of citations: 11 www.tandfonline.com
JM Schulman, AA Friedman, J Panteleev, M Lautens - scholar.archive.org
The palladium-catalyzed annulation reactions were performed in microwave vials under an atmosphere of nitrogen. All other reactions, unless otherwise indicated, were carried out …
Number of citations: 0 scholar.archive.org
JM Schulman - 2011 - library-archives.canada.ca
Increasing attention has recently been directed toward 1, 2, 3-triazole-containing compounds. With their unique properties and excellent stability, 1, 4-disubstituted triazoles …
Number of citations: 3 library-archives.canada.ca

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